Technical Whitepaper: Chemical Architecture and Analytical Methodologies of Methyl 9-oxo-hexadecanoate
Technical Whitepaper: Chemical Architecture and Analytical Methodologies of Methyl 9-oxo-hexadecanoate
Executive Summary
Methyl 9-oxo-hexadecanoate (CAS: 54527-11-6) is a highly specialized oxygenated lipid derivative. As the methyl ester of 9-oxopalmitic acid, it occupies a unique intersection between endogenous bioactive lipid signaling and industrial biopolymer applications. This in-depth guide provides a rigorous analysis of its physicochemical properties, biological relevance, and the validated analytical workflows required for its synthesis and high-resolution quantification.
Structural Dynamics and Phase Behavior
Methyl 9-oxo-hexadecanoate consists of a 16-carbon aliphatic backbone, esterified with methanol at the C1 position, and featuring a ketone functional group at C9[1].
Mechanistic Insight into Phase Behavior: In standard saturated fatty acid methyl esters (FAMEs) such as methyl palmitate, the hydrocarbon chain adopts a highly ordered, extended anti-periplanar conformation. This structural uniformity allows for tight crystalline packing and strong van der Waals interactions. The introduction of the 9-oxo group fundamentally alters this thermodynamic dynamic. The sp2 -hybridized carbonyl carbon introduces a localized dipole moment and restricts the rotational freedom of the adjacent C8-C9 and C9-C10 bonds. This steric hindrance and electrostatic disruption prevent optimal lattice packing. Consequently, methyl 9-oxo-hexadecanoate exhibits a melting point of 36.5–37.1 °C, rendering it a low-melting solid at room temperature—significantly lower than its fully saturated, non-oxygenated counterpart[1].
Table 1: Physicochemical and Identificational Data
| Property | Value |
| IUPAC Name | Methyl 9-oxohexadecanoate |
| CAS Number | 54527-11-6 |
| Molecular Formula | C₁₇H₃₂O₃ |
| Molecular Weight | 284.43 g/mol |
| Melting Point | 36.5 - 37.1 °C |
| Monoisotopic Mass | 284.2351 Da |
| Physical State (25 °C) | Low-melting solid / Lipid |
Biological and Industrial Significance
-
Endogenous Bioactive Lipids (SOFAs): The free acid analog, 9-oxohexadecanoic acid (9-oxopalmitic acid), belongs to a newly recognized class of signaling molecules known as Saturated Oxo Fatty Acids (SOFAs)[2]. Found endogenously in mammalian milk and human plasma, these compounds exhibit potent cell growth inhibitory activity. Recent lipidomic studies demonstrate that oxopalmitic acids suppress the expression of STAT3 and c-myc oncogenes in human lung carcinoma cells, highlighting their potential in oncology and nutritional biochemistry[3].
-
Biopolymers and Cutin Monomers: In plant biology, oxygenated hexadecanoic acids (including 9-oxo and 10-oxo derivatives) are critical monomers in the assembly of cutin, the structural polyester that forms the protective barrier of terrestrial plants[4].
-
Biodiesel Additives: Industrially, the controlled cleavage of long-chain fatty acids yields a mixture of methyl 9-oxohexadecanoate and shorter-chain isomers like methyl 9-oxodecanoate. These compounds serve as valuable intermediates in the formulation of next-generation biodiesel additives and solventless polymeric coatings[5].
Experimental Workflows and Protocols
Protocol 1: Synthesis via Oxidative Cleavage and Esterification
Causality & Rationale: To synthesize methyl 9-oxo-hexadecanoate from long-chain unsaturated precursors, phosphotungstic acid is utilized as a catalyst. Phosphotungstic acid is specifically chosen because its polyoxometalate structure allows for the controlled, mild oxidative cleavage of double bonds without driving the reaction all the way to dicarboxylic acids, thereby preserving the terminal ketone[5].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the unsaturated fatty acid precursor in a biphasic solvent system (e.g., ethyl acetate/water).
-
Catalytic Oxidation: Add 2 mol% phosphotungstic acid and a stoichiometric excess of hydrogen peroxide. Stir the biphasic mixture vigorously at 60 °C for 4 hours.
-
Acid-Catalyzed Esterification: Isolate the resulting 9-oxohexadecanoic acid organic layer. Dissolve the intermediate in anhydrous methanol containing 1% HCl. Reflux for 2 hours.
-
Self-Validation Step: The strict use of anhydrous conditions is critical; the absence of water prevents the reverse hydrolysis reaction, driving the thermodynamic equilibrium entirely toward the methyl ester.
-
-
Purification: Neutralize the reaction with saturated sodium bicarbonate, extract with hexane, and purify via silica gel flash chromatography (hexane:ethyl acetate, 9:1).
Fig 1. Synthetic pathway for methyl 9-oxo-hexadecanoate via oxidative cleavage and esterification.
Protocol 2: LC-HRMS Quantification of SOFAs
Causality & Rationale: Traditional Gas Chromatography-Flame Ionization Detection (GC-FID) requires high-temperature derivatization, which can artificially oxidize endogenous lipids, leading to false positives. A mild Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) approach avoids thermal degradation and provides the exact mass accuracy required to resolve isobaric interferences[6].
Step-by-Step Methodology:
-
Mild Extraction: Homogenize the biological sample (e.g., milk or plasma) in a modified Folch mixture (chloroform/methanol, 2:1 v/v) at 4 °C. The low temperature minimizes auto-oxidation artifacts.
-
Phase Separation: Add MS-grade water, centrifuge at 3000 × g for 10 minutes, and carefully recover the lower organic phase. Evaporate under a gentle nitrogen stream.
-
Reconstitution: Reconstitute the lipid pellet in acetonitrile/water (70:30 v/v) containing a stable-isotope internal standard (e.g., deuterated palmitic acid) to validate ionization efficiency and extraction recovery.
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) to resolve positional regioisomers (e.g., separating 9-oxo from 10-oxo isomers).
-
High-Resolution Detection: Operate the ESI-Q-ToF in negative ion mode (for free acids) targeting the exact mass [M−H]− at m/z 269.2122, or positive mode for the methyl ester [M+H]+ at m/z 285.2424.
Fig 2. LC-HRMS analytical workflow for the accurate quantification of Saturated Oxo Fatty Acids.
References
-
PubChem . "9-Oxohexadecanoic acid | C16H30O3 | CID 5283002". National Center for Biotechnology Information.[Link]
-
Kokotos, G., et al. "Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity." Journal of Medicinal Chemistry, 2021.[Link]
-
MDPI Molecules . "Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method." Molecules, 2020.[Link]
Sources
- 1. methyl 9-oxo-hexadecanoate | 54527-11-6 [m.chemicalbook.com]
- 2. 9-Oxohexadecanoic acid | C16H30O3 | CID 5283002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CAS 1931-63-1: 9-OXO-NONANOIC ACID METHYL ESTER [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
